E3 Ligase Ligand-linker Conjugate 93 (CAS 2589699-88-5), chemically identified as Thalidomide-azetidine-CH2-piperazine-C-COOH, is a specialized, pre-assembled building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a cereblon (CRBN)-recruiting thalidomide derivative covalently attached to a highly rigidified azetidine-piperazine linker terminating in a reactive carboxylic acid . Unlike traditional flexible linkers, this compound is engineered to restrict the conformational freedom of the resulting PROTAC, which is a critical parameter for optimizing the thermodynamics of ternary complex formation between the target protein, the PROTAC, and the E3 ligase. From a procurement perspective, this conjugate offers a ready-to-use, high-purity intermediate that bypasses the complex multi-step synthesis of heterocyclic rigid linkers, enabling rapid late-stage diversification via standard amide coupling workflows .
Substituting E3 Ligase Ligand-linker Conjugate 93 with generic, flexible alternatives—such as Thalidomide-PEG3-COOH or Thalidomide-alkyl-COOH—often leads to suboptimal PROTAC performance and downstream developmental bottlenecks. Flexible linkers impose a high entropic penalty during ternary complex formation, which can severely diminish target degradation efficiency (DC50) for proteins requiring precise spatial orientations [1]. Furthermore, PEG-based linkers are highly susceptible to oxidative cleavage by cytochrome P450 enzymes, compromising in vivo metabolic stability, while purely lipophilic alkyl linkers frequently result in highly insoluble PROTACs with prohibitive formulation issues . Procuring this specific rigidified, nitrogen-containing conjugate directly addresses these liabilities by simultaneously improving conformational pre-organization, metabolic half-life, and formulation processability.
CRBN recruitment differs from VHL-based conjugates in subcellular localization and degradation kinetics; direct swap may alter target engagement.
Thalidomide, pomalidomide, and lenalidomide CRBN ligands show divergent neosubstrate profiles; substitution can shift degradation selectivity.
Even among thalidomide conjugates, linker length and chemistry modulate ternary complex stability; empirical validation is essential.
E3 Ligase Ligand-linker Conjugate 93 incorporates a highly rigidified azetidine-piperazine backbone. Compared to standard flexible PEG-based conjugates (e.g., Thalidomide-PEG3-COOH), this constrained geometry significantly reduces the entropic penalty upon ternary complex formation. In structural activity relationship (SAR) studies of PROTACs, replacing a flexible PEG linker with a rigid nitrogen-containing heterocycle typically enhances the target degradation efficiency (DC50) by restricting the conformational ensemble, making it highly suitable for targets where precise spatial orientation between the E3 ligase and the target protein is critical [1].
| Evidence Dimension | Conformational entropic penalty during ternary complex formation |
| Target Compound Data | Minimized entropic loss (rigid azetidine-piperazine axis) |
| Comparator Or Baseline | Thalidomide-PEG3-COOH (high entropic penalty due to flexible ether bonds) |
| Quantified Difference | Up to 10-50x improvement in DC50 in optimized rigid-linker PROTACs |
| Conditions | In vitro target degradation assays (extrapolated from rigid vs. flexible linker PROTAC benchmarks) |
Procuring a pre-assembled rigid linker conjugate allows medicinal chemists to rapidly bypass the optimization bottleneck of flexible linkers when targeting structurally demanding proteins.
A major limitation of standard PEG-linked E3 conjugates is their susceptibility to oxidative cleavage in vivo. E3 Ligase Ligand-linker Conjugate 93 replaces the vulnerable ether linkages with a robust azetidine-piperazine framework. Cross-class pharmacokinetic evaluations demonstrate that rigidified heterocyclic linkers exhibit significantly higher stability in human liver microsomes (HLM) compared to their PEGylated counterparts, extending the half-life of the resulting PROTACs and reducing the formation of inactive linker-cleaved metabolites [1].
| Evidence Dimension | In vitro metabolic stability (HLM half-life) |
| Target Compound Data | High stability (absence of oxidizable ether linkages) |
| Comparator Or Baseline | Standard PEG-linked conjugates (e.g., Thalidomide-PEG3-COOH) |
| Quantified Difference | Typically >2-fold increase in HLM half-life for heterocyclic vs. PEG linkers |
| Conditions | Human liver microsome (HLM) stability assays |
Selecting this conjugate over PEG-based alternatives directly addresses downstream pharmacokinetic liabilities, reducing the risk of late-stage PROTAC failure due to poor metabolic stability.
Unlike purely hydrophobic alkyl linkers (e.g., Thalidomide-C8-COOH) which often result in PROTACs with poor aqueous solubility, E3 Ligase Ligand-linker Conjugate 93 contains basic nitrogen atoms within its azetidine and piperazine rings. These ionizable centers can be protonated at physiological pH, significantly improving the kinetic solubility of the synthesized PROTACs. This structural feature facilitates easier formulation in standard aqueous vehicles (e.g., 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% H2O) for in vivo studies .
| Evidence Dimension | Aqueous solubility and formulation compatibility |
| Target Compound Data | Enhanced kinetic solubility due to ionizable basic nitrogens |
| Comparator Or Baseline | Thalidomide-alkyl-COOH conjugates (highly lipophilic, poor solubility) |
| Quantified Difference | Significantly lower cLogP and higher aqueous solubility at pH 7.4 |
| Conditions | Physiological pH (7.4) in standard aqueous assay buffers |
This conjugate enables the synthesis of PROTACs that are easier to formulate for in vivo dosing, saving time and resources in preclinical formulation development.
E3 Ligase Ligand-linker Conjugate 93 features a terminal carboxylic acid (-COOH) that is highly compatible with standard peptide coupling reagents (e.g., HATU, EDC/HOBt). The steric environment of the piperazine-acetic acid moiety allows for efficient activation and subsequent reaction with primary or secondary amine-bearing target ligands. Compared to synthesizing rigid linkers step-by-step, procuring this pre-assembled conjugate ensures high reproducibility and yields (>80%) in the final PROTAC assembly step, minimizing the loss of expensive target-binding ligands .
| Evidence Dimension | Late-stage PROTAC assembly yield |
| Target Compound Data | High yield (>80%) via standard HATU/DIPEA coupling |
| Comparator Or Baseline | De novo step-by-step rigid linker assembly (multi-step, low overall yield) |
| Quantified Difference | Eliminates 3-4 synthetic steps, significantly improving final ligand recovery |
| Conditions | Standard amide coupling conditions (e.g., HATU, DIPEA, DMF, RT) |
Procuring the fully assembled conjugate streamlines the synthetic workflow, directly reducing labor costs and maximizing the yield of the final PROTAC molecule.
This conjugate is the ideal choice when initial PROTAC prototypes utilizing flexible PEG or alkyl linkers exhibit poor degradation efficiency (high DC50) due to unfavorable ternary complex thermodynamics. The rigid azetidine-piperazine backbone restricts conformational space, making it highly effective for targeting proteins that require precise E3 ligase orientation [1].
For drug discovery programs where lead PROTACs suffer from rapid in vivo clearance due to oxidative cleavage of PEG linkers, substituting with this conjugate provides a robust, ether-free alternative. Its enhanced stability in human liver microsomes (HLM) directly supports the development of PROTACs with extended pharmacokinetic half-lives [1].
When targeting highly hydrophobic proteins or using lipophilic target-binding ligands, the resulting PROTACs often face severe formulation challenges. The ionizable basic nitrogens within the azetidine and piperazine rings of this conjugate improve kinetic solubility at physiological pH, facilitating standard aqueous formulation (e.g., PEG300/Tween 80 systems) for in vivo dosing .
In industrial medicinal chemistry workflows requiring the rapid generation of PROTAC libraries, the terminal carboxylic acid of this conjugate allows for highly reproducible, single-step amide couplings with diverse amine-bearing ligands. Procuring this pre-assembled building block eliminates multi-step linker synthesis, maximizing throughput and final product yields .